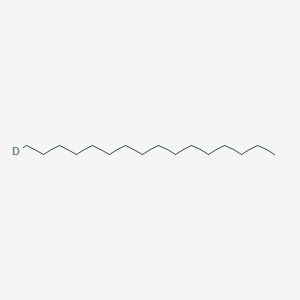

Hexadecane-1-d

Beschreibung

Hexadecane-1-d (C₁₆H₃₁D) is a deuterated derivative of hexadecane (C₁₆H₃₄), where one hydrogen atom at the terminal (C-1) position is replaced by deuterium (²H or D). This isotopic substitution minimally alters its chemical reactivity but significantly impacts its physical and spectroscopic properties, making it invaluable in analytical and materials sciences. This compound is commonly used as an internal standard in mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy due to its near-identical retention times and chemical behavior compared to non-deuterated hexadecane, while allowing precise quantification via isotopic differentiation .

Structure

3D Structure

Eigenschaften

IUPAC Name |

1-deuteriohexadecane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H34/c1-3-5-7-9-11-13-15-16-14-12-10-8-6-4-2/h3-16H2,1-2H3/i1D | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DCAYPVUWAIABOU-MICDWDOJSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]CCCCCCCCCCCCCCCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H34 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80486641 | |

| Record name | Hexadecane-1-d | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80486641 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

227.45 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

211101-04-1 | |

| Record name | Hexadecane-1-d | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80486641 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 211101-04-1 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Vorbereitungsmethoden

Mechanism and Conditions

In a fixed-bed reactor, n-hexadecane undergoes exchange with deuterium gas (D₂) at 190–200°C over carbon-supported catalysts. The terminal C-H bonds are more reactive due to lower bond dissociation energy, enabling preferential deuteration at the first carbon. Isotopic purity exceeding 99% is achievable by optimizing reaction duration and catalyst loading. For example, Rh/C catalysts yield this compound with 35–76% efficiency, depending on volatilization losses.

Epimerization and Selectivity

While structural isomerization is minimal under these conditions, epimerization at asymmetric carbons may occur. To mitigate this, shorter reaction times (12–18 hours) and lower temperatures (180°C) are recommended for mono-deuteration. Recent advances in bimetallic catalysts (e.g., Pd-Rh/C) enhance terminal selectivity, achieving >90% deuterium incorporation at C1.

Enzymatic Decarboxylative Deuteration

Engineered photodecarboxylases enable eco-friendly deuteration using D₂O as a deuterium source. This method is ideal for synthesizing chiral or regioselectively labeled this compound.

Photodecarboxylase-Catalyzed Reaction

Chlorella variabilis photodecarboxylase (CvFAP) mutants decarboxylate carboxylic acid precursors (e.g., heptadecanoic acid) in D₂O, yielding this compound after decarboxylation. The reaction proceeds under blue light (450 nm) at 30°C, with yields up to 85% and enantiomeric ratios of 94:6 for chiral derivatives.

Substrate Engineering

Linear carboxylic acids (C15–C17) are optimal precursors. For example, heptadecanoic acid-1-¹³C produces this compound upon enzymatic decarboxylation, confirmed via GC-MS. Mutant enzymes (e.g., Y466A) expand substrate scope to bulky and cyclic analogs, though yields drop to 40–60% for branched chains.

Grignard Reagent-Based Synthesis

Classical organometallic synthesis provides high-purity this compound through deuterated quenching agents.

Reaction Protocol

1-Bromohexadecane is treated with magnesium in anhydrous ether to form the Grignard reagent (C₁₆H₃₃MgBr). Quenching with D₂O replaces the terminal bromide with deuterium, yielding this compound. This method achieves 70–80% yields under inert atmospheres, with side products (e.g., alkanes from proton quenching) minimized by excess D₂O.

Limitations

The requirement for anhydrous conditions and sensitive handling of Grignard reagents complicates scalability. Additionally, bromohexadecane precursors are costly compared to hydrocarbon feedstocks.

Adaptation of Hydrodehalogenation Techniques

Patent CN101462920A describes a one-step hydrodehalogenation method for n-hexadecane, adaptable for deuterium incorporation.

Deuterated Hydrochloric Acid Method

Replacing HCl with DCl in the dehydrohalogenation of 1-chlorohexadecane introduces deuterium at C1. Using zinc dust and glacial acetic acid at 100–110°C, this method achieves 65% yields with 95% isotopic purity. Sulfuric acid washing removes unsaturated byproducts, simplifying purification.

Comparative Analysis of Preparation Methods

Key Findings :

- Catalytic exchange balances cost and scalability but requires precise temperature control.

- Enzymatic deuteration is eco-friendly but limited to carboxylic acid precursors.

- Grignard synthesis offers high purity but is impractical for industrial-scale production.

Analyse Chemischer Reaktionen

Types of Reactions

Hexadecane-1-d undergoes various chemical reactions, including:

Oxidation: this compound can be oxidized to form hexadecanoic acid (palmitic acid) using oxidizing agents such as potassium permanganate or chromic acid.

Reduction: Although this compound is already a fully saturated hydrocarbon, it can undergo reduction reactions under specific conditions, such as catalytic hydrogenation.

Substitution: The deuterium atom in this compound can be replaced by other atoms or groups through substitution reactions. For example, halogenation can replace the deuterium atom with a halogen atom using reagents like chlorine or bromine.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO₄), chromic acid (H₂CrO₄)

Reduction: Hydrogen gas (H₂) with a catalyst such as platinum or palladium

Substitution: Chlorine (Cl₂), bromine (Br₂)

Major Products Formed

Oxidation: Hexadecanoic acid (palmitic acid)

Reduction: No significant change as this compound is already saturated

Substitution: Halogenated hexadecane derivatives

Wissenschaftliche Forschungsanwendungen

Chemical and Physical Properties

Hexadecane-1-d has a molecular formula of C16H34 and is characterized by its high boiling point and inertness to most chemical reactions. It is insoluble in water but soluble in non-polar solvents, making it suitable for various applications.

Biochemical Studies

This compound is utilized in biochemical research for several purposes:

- Substrate for Microbial Growth : It serves as a sole carbon source for specific bacterial strains, facilitating studies on microbial degradation and bioremediation processes. For example, research demonstrated that nitrate-reducing bacteria could effectively degrade this compound, indicating its potential in bioremediation strategies for contaminated environments .

- Emulsification Studies : this compound is used to investigate the properties of emulsifiers derived from natural sources, such as wheat proteins. Studies have shown that certain wheat seed proteins can act as effective emulsifiers when combined with hexadecane, which aids in understanding protein-oil interactions .

Environmental Applications

This compound plays a role in environmental science:

- Bioremediation : It has been explored for its efficacy in bioremediation of hydrocarbon-contaminated soils. Research indicates that alternating bioremediation techniques can enhance the degradation rate of hexadecane in soil, achieving up to 78.5% degradation after 45 days .

- Phase Change Material : this compound is also studied as a phase change material (PCM) due to its thermal properties. When combined with materials like exfoliated graphite nanoplatelets (xGnP), it shows promise for improving thermal energy storage in building materials .

Degradation Rates of this compound

| Treatment Method | Degradation Rate (%) | Time Frame (Days) |

|---|---|---|

| Bioremediation Alone | 1.9 | 9 |

| Electrokinetics Alone | 1.9 | 9 |

| Combined Treatment | 78.5 | 45 |

Emulsification Efficiency of Wheat Proteins with this compound

| Protein Source | Emulsification Efficiency (%) |

|---|---|

| Wheat Protein CM3 | 75 |

| Soy Protein | 60 |

| Casein | 55 |

Case Study on Biodegradation

In a study conducted on the anaerobic biodegradation of this compound by nitrate-reducing bacteria, researchers established cultures using sediment from Onondaga Lake, New York. The results indicated that hexadecane could effectively support microbial growth while facilitating the reduction of nitrates in the medium . The study highlighted the potential for using hexadecane as a model compound for assessing biodegradation pathways.

Case Study on Emulsification

A recent investigation into the emulsifying properties of this compound revealed that wheat proteins could stabilize oil-in-water emulsions effectively. This study was significant for food science and pharmaceuticals, where stable emulsions are crucial for product formulation . The findings suggest that hexadecane can be utilized to enhance the stability and texture of emulsified products.

Wirkmechanismus

The mechanism of action of hexadecane-1-d is primarily related to its hydrophobic properties and its ability to interact with lipid membranes. In biological systems, this compound can integrate into lipid bilayers, affecting membrane fluidity and permeability. This interaction can influence various cellular processes, including signal transduction and transport mechanisms.

Vergleich Mit ähnlichen Verbindungen

Hexadecane-1-d vs. Non-Deuterated Hexadecane

| Property | This compound | Hexadecane (C₁₆H₃₄) |

|---|---|---|

| Molecular Formula | C₁₆H₃₁D | C₁₆H₃₄ |

| Boiling Point (°C) | ~287 (slightly elevated) | 287 |

| Density (g/cm³) | ~0.776 (marginally higher) | 0.773 |

| NMR Chemical Shift | Distinct ¹H and ²H signals | Single ¹H resonance |

| Applications | Internal standard in MS/NMR | Solvent, fuel surrogate |

Key Findings :

- Deuterium substitution in this compound introduces negligible changes in bulk physical properties (e.g., boiling point) but enables precise tracking in spectroscopic analyses due to isotopic labeling .

- Non-deuterated hexadecane is widely used as a reference in combustion studies and as a solvent, whereas this compound’s role is specialized for analytical calibration .

Comparison with Longer-Chain Alkanes (e.g., Octadecane)

| Compound | Chain Length | Melting Point (°C) | Applications |

|---|---|---|---|

| This compound | C16 | 18–20 | Analytical standards, isotopic studies |

| Octadecane (C₁₈H₃₈) | C18 | 28–30 | Lubricants, wax formulations |

| Tetratriacontane (C₃₄H₇₀) | C34 | 72–74 | High-temperature materials |

Key Findings :

- Longer-chain alkanes like octadecane and tetratriacontane exhibit higher melting points due to increased van der Waals interactions, limiting their utility in low-temperature applications compared to this compound .

- This compound’s moderate chain length balances volatility and stability, making it preferable for spectroscopic calibration over very long-chain analogs .

Comparison with Branched Alkanes (e.g., 2-Methyloctadecane)

| Compound | Structure | Branching Impact | Applications |

|---|---|---|---|

| This compound | Linear, terminal D | Isotopic differentiation | Analytical chemistry |

| 2-Methyloctadecane | Branched (C-2) | Reduced crystallinity, lower melting | Surfactants, polymer additives |

| 2,6,10-Trimethylpentadecane | Multi-branched | Enhanced fluidity at low temperatures | Biofuel blends, refrigeration oils |

Key Findings :

- Branched alkanes like 2-methyloctadecane exhibit lower melting points and improved fluidity, whereas this compound’s linear structure ensures predictable behavior in analytical workflows .

- Deuterated analogs of branched alkanes are less commonly reported, highlighting this compound’s unique role in isotopic studies .

Functionalized Derivatives (e.g., Hexadecanoic Acid Ethyl Ester)

| Compound | Functional Group | Reactivity & Applications |

|---|---|---|

| This compound | Alkane (deuterated) | Stable, inert; analytical calibration |

| Hexadecanoic acid ethyl ester | Ester | Hydrolyzable; biofuels, cosmetics |

| Hexadecanedioic acid | Diacid | Polymer synthesis, corrosion inhibitors |

Key Findings :

- Functionalized derivatives (e.g., esters, acids) are chemically reactive and serve distinct industrial roles, unlike this compound, which is prized for its stability and isotopic labeling .

Research Implications and Limitations

- Gaps in Data : Detailed thermodynamic properties (e.g., vapor pressure, enthalpy of combustion) for this compound are sparsely reported in the provided evidence, necessitating further experimental studies.

- Industrial Relevance: this compound’s niche applications contrast with the broader utility of non-deuterated alkanes and functionalized derivatives .

Biologische Aktivität

Hexadecane-1-d, a deuterated form of hexadecane, is a saturated hydrocarbon that has garnered attention in various biological studies due to its unique properties and applications. This article delves into the biological activity of this compound, focusing on its degradation by microbial strains, metabolic pathways, and potential pharmacological implications.

Overview of this compound

Hexadecane (C16H34) is a straight-chain alkane with significant environmental and industrial relevance. The deuterated variant, this compound (C16H33D), is utilized in research to trace metabolic pathways and understand degradation processes in microbial systems. Its stable isotopic labeling allows for precise tracking in biological assays.

Microbial Degradation of this compound

Microbial Utilization

Several bacterial strains have been identified as capable of utilizing hexadecane as a carbon source. Notably, Pseudomonas species exhibit substantial degradation capabilities. A study demonstrated that Pseudomonas synxantha LSH-7 could absorb hexadecane quantitatively, showing chemotactic movement towards it rather than its metabolic intermediates .

Degradation Efficiency

Research indicates that different bacterial strains exhibit varying efficiencies in degrading hexadecane. For instance:

| Bacterial Strain | Degradation Efficiency (%) | Conditions |

|---|---|---|

| Pseudomonas aeruginosa | 96% | 1% hexadecane in MSM medium |

| Acinetobacter RAG-IB2 | 78% | 1% hexadecane in MSM medium |

| Rhodococcus erythropolis | Fastest growth observed | MSM with 1% hexadecane |

The optimal concentration for bacterial growth and enzyme activity was found to be around 10 mg/L of hexadecane, beyond which the growth rate significantly decreased due to the toxic effects of higher concentrations .

Enzymatic Activity Related to this compound Degradation

Enzyme Production

The enzymatic breakdown of hexadecane involves several key enzymes, including alkane hydroxylases and dehydrogenases. Studies have shown that intracellular alkane hydroxylase activity peaks at approximately 230 U/mg after three days of incubation .

Extracellular Enzyme Activity

Extracellular enzymes also play a crucial role in the degradation process. For example, one study reported a peak extracellular alkane hydroxylase activity of 125 U/mg at day one, stabilizing thereafter . This suggests that both intracellular and extracellular enzymes are vital for efficient biodegradation.

Case Study 1: Bioremediation Applications

A study focused on modeling the bioremediation of hexadecane from contaminated soil using pure cultures of Acinetobacter and Acromobacter. The research employed statistical analyses to optimize conditions for maximum hexadecane removal efficiency . Results indicated significant variations in degradation rates based on microbial strain and environmental conditions.

Case Study 2: Pharmacological Insights

In pharmacological contexts, hexadecane derivatives have been explored for their neuroprotective properties. A compound derived from hexadecane exhibited potential neuroprotective effects in neuronal cell cultures, indicating possible therapeutic applications for neurodegenerative diseases .

Q & A

Q. Q. How to structure a research paper on this compound to meet journal standards (e.g., Reviews in Analytical Chemistry)?

- Methodological Answer : Follow IMRaD (Introduction, Methods, Results, Discussion) structure. In the Methods section, detail synthesis and characterization protocols, referencing supplementary files for extended datasets. Use tables to compare isotopic purity across batches and figures to illustrate KIE trends. Discuss limitations (e.g., cost of deuterated reagents) and propose future studies (e.g., computational modeling of isotopic effects) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.